molecular formula C9H10ClN B595106 3-Chloro-2-cyclobutylpyridine CAS No. 1355070-82-4

3-Chloro-2-cyclobutylpyridine

Cat. No.: B595106
CAS No.: 1355070-82-4
M. Wt: 167.636
InChI Key: XCZDYRFNNSWVPT-UHFFFAOYSA-N
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Description

3-Chloro-2-cyclobutylpyridine: is an organic compound with the molecular formula C9H10ClN . It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a chlorine atom, and the hydrogen atom at the second position is replaced by a cyclobutyl group.

Scientific Research Applications

3-Chloro-2-cyclobutylpyridine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Safety and Hazards

The safety information for 3-Chloro-2-cyclobutylpyridine indicates that it may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures .

Future Directions

While specific future directions for 3-Chloro-2-cyclobutylpyridine are not available, pyridine compounds are widely used in various fields, including pharmaceuticals and agrochemicals . Therefore, it is expected that research and development involving this compound and similar compounds will continue to grow.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-cyclobutylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the reaction of 2-cyclobutylpyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-cyclobutylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyclobutylpyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Chloro-3-cyclobutylpyridine
  • 3-Chloro-2-methylpyridine
  • 3-Chloro-2-phenylpyridine

Uniqueness: 3-Chloro-2-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

3-chloro-2-cyclobutylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZDYRFNNSWVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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